molecular formula C16H11N3 B174014 2-(1H-benzimidazol-2-yl)quinoline CAS No. 14044-48-5

2-(1H-benzimidazol-2-yl)quinoline

Cat. No. B174014
CAS RN: 14044-48-5
M. Wt: 245.28 g/mol
InChI Key: XSJAMRUTJCSRNB-UHFFFAOYSA-N
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Description

“2-(1H-benzimidazol-2-yl)quinoline” is a compound that has been studied in the context of its coordination compounds with cobalt and manganese . It has been used as a ligand in these compounds, which have potential applications in various fields such as antitumor, antiviral, antifungal, antibacterial, and antioxidant drugs .


Synthesis Analysis

The synthesis of “2-(1H-benzimidazol-2-yl)quinoline” and its coordination compounds with cobalt and manganese has been described . The ligand crystallizes in a non-centrosymmetric monoclinic crystal system .


Molecular Structure Analysis

The molecular formula of “2-(1H-benzimidazol-2-yl)quinoline” is C16H11N3 . The ligand crystallizes in a non-centrosymmetric monoclinic crystal system . The metal (II) environment exhibits trigonal bipyramidal coordination .


Chemical Reactions Analysis

The reaction of “2-(1H-benzimidazol-2-yl)quinoline” with cobalt and manganese ions has been studied . The complexes show the presence of N–H …Cl, C–H…Cl hydrogen bonds and strong intramolecular C–H…O interactions .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 505.3±42.0 °C at 760 mmHg, and a flash point of 239.6±20.8 °C . It has 3 H bond acceptors, 1 H bond donor, and 1 freely rotating bond .

Scientific Research Applications

Crystal Structure and Synthesis

The benzimidazole compounds, including 2-(1H-benzimidazol-2-yl)quinoline, have been a focus of research due to their potential as biologically active compounds and antitumor drugs. Studies have revealed the synthesis of these compounds and their crystal structures using X-ray single crystal diffractometry. The molecular and crystal structures have been characterized by specific intermolecular hydrogen bonds, reflecting the compounds' planarity and structural stability (Hranjec, Pavlović, & Karminski-Zamola, 2009).

Catalytic Efficiency in Oxidation Reactions

Bidentate ligands derived from quinoline-2-carboxylic acid, including 2-(1H-benzimidazol-2-yl)quinoline, have been synthesized and used to create Ru(II) complexes. These complexes have been tested for their catalytic efficiency, particularly for the oxidation of benzyl alcohol to benzaldehyde. The research demonstrates the potential of these compounds in catalysis and industrial applications (Dayan, Tercan, & Özdemir, 2016).

Electronic Material and Semiconductor Properties

2-(1H-benzimidazol-2-yl)quinoline (BIQ) has been identified as an active electronic material. Its potential application as an active material in organic thin-film transistors is due to its behavior as a p-type semiconductor, highlighting its importance in the field of electronics and materials science (Chen, 2005).

Antimicrobial Evaluation

Various substituted benzimidazole-2yl derivatives, including structures related to 2-(1H-benzimidazol-2-yl)quinoline, have been synthesized and evaluated for their in vitro antimicrobial activity. This research is pivotal in understanding the antimicrobial potential of these compounds, contributing to the development of new antibacterial agents (Abdel-Motaal, Almohawes, & Tantawy, 2020).

Fluorescent Probes for DNA Detection

The synthesis of novel benzimidazo[1,2-a]quinolines, which include derivatives of 2-(1H-benzimidazol-2-yl)quinoline, has opened up possibilities in DNA detection. These compounds, characterized by their spectroscopic properties, have shown potential as DNA-specific fluorescent probes. This application is crucial for molecular biology and genetics research (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).

Future Directions

The future directions for “2-(1H-benzimidazol-2-yl)quinoline” could involve further exploration of its potential applications in various fields such as antitumor, antiviral, antifungal, antibacterial, and antioxidant drugs . Additionally, its coordination compounds with cobalt and manganese could be further studied for their diverse catalytic and magnetic properties .

properties

IUPAC Name

2-(1H-benzimidazol-2-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3/c1-2-6-12-11(5-1)9-10-15(17-12)16-18-13-7-3-4-8-14(13)19-16/h1-10H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJAMRUTJCSRNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349429
Record name 2-(1H-Benzimidazol-2-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Benzo[d]imidazol-2-yl)quinoline

CAS RN

14044-48-5
Record name 2-(1H-Benzimidazol-2-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
XW Wu, D Zhang, JP Ma - Acta Crystallographica Section C …, 2014 - scripts.iucr.org
Two different one-dimensional supramolecular chains with CoII cations have been synthesized based on the semi-rigid ligand 2-[1-(pyridin-4-ylmethyl)-1H-benzimidazol-2-yl]quinoline (…
Number of citations: 2 scripts.iucr.org
D Tiglani, Salahuddin, A Mazumder… - Polycyclic Aromatic …, 2023 - Taylor & Francis
Both, benzimidazole and quinoline pharmacophores have shown various activities against cancer, tuberculosis, malaria, fungal, viral, and bacterial infections. These moieties are …
Number of citations: 2 www.tandfonline.com
O Dayan, M Tercan, N Özdemir - Journal of Molecular Structure, 2016 - Elsevier
Five bidentate ligands derived from quinoline-2-carboxylic acid, ie 2-(1H-benzimidazol-2-yl)quinoline (L1), 2-(1-benzyl-1H-benzimidazol-2-yl)quinoline (L2), 2-[1-(2,3,5,6-…
Number of citations: 22 www.sciencedirect.com
A Tantawy, A Barghash, S Badr… - Heterocyclic …, 2013 - degruyter.com
A series of new benzimidazole derivatives, namely 2-acylbenzimidazoles 2–9, a dihydroquinoxaline 10, a benzoxazine 11, quinolines 13–15 and fused 1,2,4-triazines 17–24 were …
Number of citations: 7 www.degruyter.com
A Erdem, R Kılınçarslan, Ç Şahin, O Dayan… - Journal of Molecular …, 2020 - Elsevier
A series ligands (L 3-14 ) of derived from 2-(2′-quinolyl)benzimidazole (QuBim, L 1 ) and 2-(2′-quinolyl)-5,6-dimethylbenzimidazole (QuDmBim, L 2 ) which are an NN-type ligands …
Number of citations: 2 www.sciencedirect.com
S Yaragorla, PV Babu - Tetrahedron Letters, 2017 - Elsevier
Oxidative C sp3 -H functionalization of 2-methylazaarenes using I 2 -DMSO in open flask has been described first time for the synthesis of 2-azaarenyl benzimidazoles and 2-azaarenyl …
Number of citations: 23 www.sciencedirect.com
G Mani, V Subramaniyan - Copper (I) Chemistry of Phosphines …, 2019 - Elsevier
The depletion of fossil fuels is inevitable and necessitates alternative sources of energy for sustaining life on Earth. In this scenario, the abundant, relatively less expensive copper metal …
Number of citations: 4 www.sciencedirect.com

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